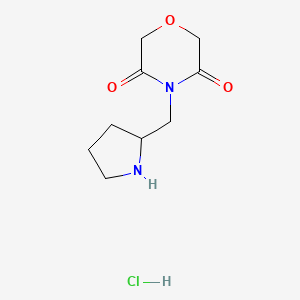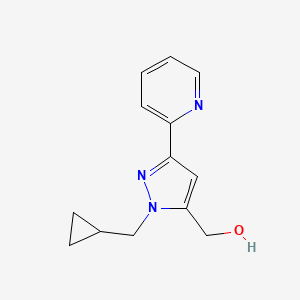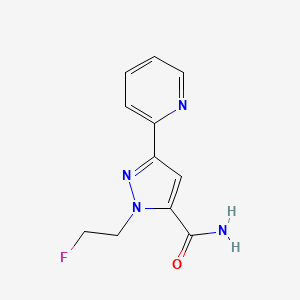![molecular formula C8H11N3O B1481583 (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2091697-51-5](/img/structure/B1481583.png)
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Vue d'ensemble
Description
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, also known as EIPM, is a heterocyclic compound that is widely used in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic aromatic compound that has been studied for its potential applications in medicine, biochemistry, and pharmacology. EIPM is an important tool for scientists as it has been used to investigate the mechanism of action of a variety of compounds, as well as to study the biochemical and physiological effects of drugs.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Evaluation
Heterocyclic compounds like pyrazoles and imidazoles play a crucial role in pharmaceutical and agrochemical industries due to their biological activities. The synthesis of novel pyrazole derivatives, including those similar to (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, has been extensively studied. These derivatives have been synthesized under various conditions, such as microwave-assisted synthesis, and evaluated for their potential applications. Their structures are characterized by methods including NMR, IR, TLC, and elemental analysis, showcasing their diverse physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Organophosphorus Azoles Study
The study of organophosphorus azoles, which encompasses compounds with pyrazole structures, has been detailed through NMR spectroscopy and quantum chemistry. This research focuses on understanding the stereochemical structure of these compounds, offering insights into their application in creating new materials and evaluating their Z/E isomerization (L. Larina, 2023).
Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, closely related to the query compound, is highlighted for its significance in medicinal chemistry, particularly in kinase inhibitor development. This review underscores the structure-activity relationships (SAR) of such compounds, pointing to their therapeutic potential across a range of applications (Amanda Garrido et al., 2021).
Catalysts and Reaction Mechanisms
In the realm of chemical synthesis and catalysis, the understanding of reaction mechanisms involving heterocyclic compounds like this compound is crucial. Research delves into the catalytic activity, selectivity, and reaction schemes of such compounds, particularly in reactions like methanol reforming, where Cu-based catalysts play a significant role. This involves exploring surface reaction mechanisms and the impact of various catalysts on the efficiency of the process (Siek-Ting Yong et al., 2013).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives have shown significant anti-proliferative activity against various tumor cell lines .
Mode of Action
Imidazole derivatives have been reported to exhibit inhibitory activity against various tumor cell lines .
Biochemical Pathways
Imidazole derivatives have been associated with significant anti-proliferative activity, suggesting they may impact cell growth and division pathways .
Result of Action
Imidazole derivatives have been reported to exhibit significant anti-proliferative activity against various tumor cell lines .
Analyse Biochimique
Biochemical Properties
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as mTOR, which is involved in cell growth and proliferation . The interaction with mTOR suggests that this compound may have potential applications in cancer therapy by inhibiting cell proliferation. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. It also affects the phosphorylation of key signaling proteins, which can alter gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with mTOR, leading to its inhibition . This inhibition results in the downregulation of downstream signaling pathways that are crucial for cell growth and survival. Additionally, this compound may also interact with other biomolecules, leading to changes in gene expression and enzyme activity, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects . Over time, this compound has been observed to cause sustained inhibition of cell proliferation and alterations in cellular metabolism, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels This compound has been shown to affect pathways related to cellular energy production and biosynthesis, further influencing cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. The presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy and specificity in biochemical reactions.
Propriétés
IUPAC Name |
(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRJYCBIYVECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















